molecular formula C16H23NO B5289089 N-[1-(4-cyclohexylphenyl)ethyl]acetamide

N-[1-(4-cyclohexylphenyl)ethyl]acetamide

Katalognummer: B5289089
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: APGDCPYGLYIPCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-cyclohexylphenyl)ethyl]acetamide, commonly known as CX-5461, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. CX-5461 belongs to the family of G-quadruplex stabilizers and is known to selectively inhibit RNA polymerase I transcription, making it a promising candidate for cancer treatment.

Wirkmechanismus

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and stabilizing G-quadruplex structures. This results in the inhibition of rRNA production, leading to nucleolar stress and activation of p53-mediated apoptosis. CX-5461 has been shown to have minimal effects on RNA polymerase II and III transcription, making it a selective inhibitor of RNA polymerase I.
Biochemical and Physiological Effects
CX-5461 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit tumor growth in vivo in mouse models of breast cancer. CX-5461 has been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

CX-5461 has several advantages for lab experiments. It is a selective inhibitor of RNA polymerase I, making it a valuable tool for studying the role of rRNA production in cancer cells. CX-5461 has also been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further preclinical studies. However, CX-5461 is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also a relatively new drug, and its long-term effects and potential toxicity are yet to be fully understood.

Zukünftige Richtungen

CX-5461 has several potential future directions for research. One area of interest is its use in combination with other anticancer agents to enhance its efficacy. CX-5461 has also been shown to have potential applications in the treatment of hematological malignancies, such as acute myeloid leukemia. Further research is needed to fully understand the mechanism of action of CX-5461 and its potential therapeutic applications.

Synthesemethoden

The synthesis of CX-5461 involves a series of chemical reactions starting from 4-cyclohexylbenzaldehyde and ethyl acetate. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product, CX-5461. The synthesis of CX-5461 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). Inhibition of rRNA production leads to nucleolar stress, which triggers the activation of p53-mediated apoptosis in cancer cells. CX-5461 has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and prostate cancer.

Eigenschaften

IUPAC Name

N-[1-(4-cyclohexylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDCPYGLYIPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.